2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester
Overview
Description
2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is also known as 3-(Pyridin-4-yl)propyl methacrylate. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-(4-pyridinyl)propanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, through hydrogen bonding and hydrophobic interactions. The compound’s ester group can also participate in hydrolysis reactions, releasing the active 3-(4-pyridinyl)propanol moiety, which can further interact with biological targets .
Comparison with Similar Compounds
2-Propenoic acid, 2-methyl-, 3-(4-pyridinyl)propyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 3-phenyl-, methyl ester: This compound has a phenyl group instead of a pyridinyl group, leading to different chemical and physical properties.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: The presence of a methoxy group in this compound provides different reactivity and applications compared to the pyridinyl derivative.
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: This compound contains a trimethoxysilyl group, which imparts unique properties such as enhanced adhesion to silica surfaces.
Properties
IUPAC Name |
3-pyridin-4-ylpropyl 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-3-4-11-5-7-13-8-6-11/h5-8H,1,3-4,9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOVONQDCZYUSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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